6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has developed efficient methods for synthesizing pyrido[2,3-d]pyrimidine heterocycle derivatives, which are structurally related to the compound . These methods involve the use of spectral techniques like NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis. Computational exploration, including density functional theory (DFT) and time-dependent DFT, is used to analyze electronic structures, indicating the compounds' potential for various applications due to their electronic and geometric properties (Ashraf et al., 2019).
Potential Applications
Optical and Nonlinear Optical Applications
Novel pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their optical and nonlinear optical properties, suggesting their efficiency as candidates for NLO device fabrications. This research emphasizes the compounds' photoluminescence, antimicrobial properties, and molecular docking potentials, highlighting their versatility in scientific applications (Mohan et al., 2020).
Antimicrobial Activity
Pyrido[1,2-a] pyrimidine derivatives, including Schiff bases with certain amino acids, have shown variable antibacterial activities, indicating their potential in drug design for antibacterial and antitumor agents. This research contributes to understanding the compounds' pharmacological potential and their synthesis pathway, offering a foundation for further exploration in medicinal chemistry (Alwan et al., 2014).
Properties
IUPAC Name |
6-(2-hydroxypropyl)-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-3-5-11(6-4-9)14-13-12(17-16(22)18-14)8-19(15(13)21)7-10(2)20/h3-6,10,14,20H,7-8H2,1-2H3,(H2,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSFMYTXKXGGCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.